molecular formula C7H7ClN2O3S B1452116 N-[(6-chloropyridin-3-yl)sulfonyl]acetamide CAS No. 56479-79-9

N-[(6-chloropyridin-3-yl)sulfonyl]acetamide

Cat. No.: B1452116
CAS No.: 56479-79-9
M. Wt: 234.66 g/mol
InChI Key: HIQFXADTFMVKAK-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)sulfonyl]acetamide (CAS 56479-79-9) is a high-purity chemical compound with the molecular formula C 7 H 7 ClN 2 O 3 S and a molecular weight of 234.66 g/mol . This acetamide derivative features a 6-chloropyridin-3-yl sulfonyl moiety, making it a valuable synthetic intermediate and building block in medicinal chemistry and agrochemical research . The compound's structural framework, particularly the chloropyridinyl sulfonyl group, is frequently employed in the development of enzyme inhibitors and receptor modulators, as this motif can form strong interactions with specific enzyme active sites and receptor binding pockets . Researchers utilize this chemical in the design and synthesis of more complex molecules for pharmaceutical and agrochemical applications, where its functional groups provide sites for further chemical modification and derivatization . The product is offered exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c1-5(11)10-14(12,13)6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQFXADTFMVKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]acetamide typically involves two key transformations:

The overall approach can be summarized as coupling a 6-chloropyridinyl sulfonyl intermediate with an acetamide or its precursor, under conditions favoring sulfonamide bond formation.

Preparation of the 6-Chloropyridin-3-yl Sulfonyl Intermediate

The 6-chloropyridin-3-yl moiety is commonly prepared or functionalized starting from protected pyridine derivatives such as tert-butyl (6-chloropyridin-3-yl)carbamate. Organolithium reagents (e.g., n-butyllithium) are used at low temperatures (-78 °C) to lithiate the pyridine ring selectively, enabling subsequent functionalization such as sulfonylation or halogenation.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate n-BuLi, TMEDA, dry THF, -78 °C, 1 h ~33% (for iodination step) Enables selective functionalization on pyridine ring

The sulfonyl group introduction often involves sulfonyl chlorides or sulfonamides. For example, methylsulfonamide can be reacted with chloroacetyl chloride to form 2-chloro-N-(methylsulfonyl)acetamide, a key sulfonylacetamide intermediate structurally related to the target compound.

Typical Reaction Conditions for Sulfonylacetamide Formation:

Yield Solvent Temperature Time Notes
94% Ethyl acetate 65 °C 12 h Gradual addition of chloroacetyl chloride to methylsulfonamide, followed by cooling to precipitate product
74% Butyl acetate Reflux 8 h Slow boiling reflux with chloroacetyl chloride and methanesulfonamide, followed by filtration and drying
53% Sulfolane 130 °C ~6 h High temperature reaction with subsequent cooling, washing and drying steps

These methods highlight the importance of solvent choice and temperature control to optimize yield and purity.

Coupling of Sulfonyl Intermediate with Acetamide

The final step involves coupling the sulfonyl intermediate with an acetamide or an amine precursor to form the sulfonylacetamide linkage.

Typical Coupling Agents and Conditions:

  • Use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) with lutidine as base at room temperature has been reported for similar acetamide derivatives.
  • Alternatively, carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) can be used to activate carboxylic acid derivatives for amidation with amines.

Example from Literature:

Compound Reagents Solvent Temperature Time Notes
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide Ethyl 2-(2-isopropylphenoxy)acetic acid, 1,2-diaminobenzene, TBTU, lutidine Dry DCM Room temp Several hours Efficient amidation to form acetamide linkage

This strategy can be adapted to couple the 6-chloropyridinyl sulfonyl intermediate with acetamide derivatives.

Representative Preparation Route for this compound

Based on integration of the above methods, a plausible synthetic route is:

Summary Table of Key Reaction Parameters

Step Reactants Solvent Temperature Time Yield (%) Notes
Lithiation of pyridine derivative tert-butyl (6-chloropyridin-3-yl)carbamate + n-BuLi THF -78 °C 1-2 h ~33% (iodination) Enables selective functionalization
Sulfonylation Methylsulfonamide + chloroacetyl chloride Ethyl acetate / Butyl acetate / Sulfolane 65-130 °C 6-16 h 53-94% Formation of sulfonylacetamide intermediate
Amidation / Coupling Sulfonyl intermediate + amine or acetamide DCM with TBTU, lutidine Room temp Several hours Variable Coupling to form final acetamide

Research Findings and Optimization Notes

  • Solvent choice critically affects yield and purity; ethyl acetate and butyl acetate are common solvents for sulfonylation steps, while dry DCM is preferred for coupling reactions.
  • Temperature control is essential, especially low temperatures (-78 °C) for lithiation to avoid side reactions and elevated temperatures (65-130 °C) for sulfonylation to drive reaction completion.
  • Coupling agents like TBTU and bases such as lutidine facilitate efficient amidation at room temperature, avoiding harsh conditions that could degrade sensitive groups.
  • Multi-step purification involving precipitation, filtration, and recrystallization is necessary to obtain high-purity final products.

Chemical Reactions Analysis

N-[(6-chloropyridin-3-yl)sulfonyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

N-[(6-chloropyridin-3-yl)sulfonyl]acetamide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfonic acids using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can convert the sulfonyl group to sulfinyl or sulfide groups using lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of more complex molecules .

Biological Research

In biological studies, this compound is utilized for investigating enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets makes it valuable for:

  • Studying Enzyme Activity : By inhibiting certain enzymes, researchers can elucidate their functions and roles in metabolic pathways.
  • Drug Development : The compound's interaction with biological targets can lead to the development of new therapeutic agents, especially in areas like cancer and infectious diseases .

Industrial Applications

In the industrial sector, this compound is used in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for:

  • Agrochemical Production : The compound can be incorporated into formulations designed to enhance crop protection and yield.
  • Chemical Manufacturing : It acts as an intermediate in synthesizing various industrial chemicals .

Case Studies and Research Findings

Recent studies have explored the pharmacological activities of acetamide derivatives, including those similar to this compound:

  • Anti-Cancer Activity : A series of acetamide sulphonamide analogs were synthesized and screened for cytotoxic activity against various human cancer cell lines (e.g., MCF-7). Results indicated significant anti-cancer potential among several derivatives, suggesting that modifications in structure can enhance efficacy against specific cancer types .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar sulfonamide structures exhibit promising results in inhibiting enzymes linked to inflammatory responses and cancer progression. These findings underscore the relevance of this compound as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)

  • Structure : Features a pyrimidine ring instead of pyridine, with methyl substituents at positions 4 and 4.
  • Elemental Analysis : Calcd. C: 46.87%, H: 4.72%, N: 10.93% (Found: C: 47.08%, H: 4.84%, N: 10.78%) .

N-4-[[(4-Methyl-2-pyrimidinyl)amino)sulfonyl]phenyl]acetamide

  • Structure : Contains a 4-methyl-2-pyrimidinyl group, differing in substitution pattern and heterocyclic ring size.
  • Relevance : Demonstrates the impact of ring size (pyrimidine vs. pyridine) on molecular conformation and binding affinity .

Table 1: Comparison of Sulfonamide Derivatives

Compound Heterocycle Substituents Key Features Reference
N-[(6-Chloropyridin-3-yl)sulfonyl]acetamide Pyridine 6-Cl High electronegativity
N4-Acetylsulfamethazine Pyrimidine 4,6-dimethyl Enhanced hydrogen bonding
N-4-[[(4-Methyl-2-pyrimidinyl)amino)sulfonyl]phenyl]acetamide Pyrimidine 4-methyl Altered ring geometry

Pyridine-Based Acetamides with Varied Substituents

N-(6-Cyanopyridin-3-yl)acetamide

  • Structure : Replaces the sulfonyl group with a direct acetamide linkage and substitutes Cl with CN.

N-(2-Hydroxypyridin-3-yl)acetamide

  • Structure : Hydroxyl group at the 2-position of pyridine.
  • Relevance: The hydroxyl group introduces acidity (pKa ~8–10), enabling pH-dependent solubility, a feature absent in the non-ionizable chloro derivative .

Table 2: Substituent Effects on Pyridine Acetamides

Compound Substituent Functional Group Key Impact Reference
This compound 6-Cl Sulfonyl-acetamide Electrophilic sulfonyl bridge
N-(6-Cyanopyridin-3-yl)acetamide 6-CN Acetamide High polarity
N-(2-Hydroxypyridin-3-yl)acetamide 2-OH Acetamide pH-dependent solubility

Metabolites and Biodegradation Byproducts

Nitenpyram metabolites, such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine , share the 6-chloropyridinyl core but lack the sulfonyl-acetamide moiety. GC–MS data reveal distinct retention times (e.g., 8.657 min for metabolite C) and fragmentation patterns, highlighting differences in volatility and stability compared to the parent compound .

Trifluoromethyl and Complex Hybrid Derivatives

N-(6-(Trifluoromethyl)pyridin-3-yl)acetamide

  • Structure : Substitutes Cl with CF₃.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog more suited for agrochemical applications than the chloro derivative .

N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide

  • Structure : Incorporates a nitro group and extended alkyl chain.

Biological Activity

N-[(6-chloropyridin-3-yl)sulfonyl]acetamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a chlorinated pyridine moiety and a sulfonamide group, suggests potential interactions with various biological targets. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₇ClN₂O₃S
  • Molecular Weight : 234.66 g/mol
  • CAS Number : 56479-79-9

The compound is synthesized through the reaction of 6-chloropyridine-3-sulfonyl chloride with acetamide, typically in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction .

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of protein-ligand interactions. The sulfonamide group is known for its ability to interact with various enzymes, potentially leading to inhibition or alteration of their activity. This interaction can result in diverse biological outcomes depending on the specific target .

Antimicrobial and Antifungal Properties

The compound's sulfonamide functionality may confer antimicrobial properties, as sulfonamides are widely recognized for their antibacterial effects. Research indicates that related compounds display broad-spectrum antimicrobial activities against various bacterial strains and fungi .

Anti-inflammatory and Analgesic Effects

Several derivatives related to this compound have demonstrated anti-inflammatory and analgesic activities in preclinical models. The incorporation of specific functional groups has been shown to enhance these effects, suggesting that modifications to the core structure could yield more potent anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activities
N-[(6-chloropyridin-3-yl)sulfonyl]benzamideBenzamide derivativePotential enzyme inhibition
N-(pyridine-4-methlene) quinuclidine-3-amineSchiff baseAntimicrobial and antimalarial activities
Thioquinazoline-N-aryl-acetamidesThioquinazoline derivativeAntiviral activity against SARS-CoV-2

Case Studies and Research Findings

  • Antiviral Study : A study evaluated thioquinazoline-N-aryl-acetamides for their antiviral efficacy against SARS-CoV-2, revealing significant inhibitory effects at low concentrations .
  • Antimicrobial Efficacy : Research on Schiff bases indicated that modifications in structure could enhance antimicrobial properties significantly, suggesting that similar approaches could be applied to this compound to improve its efficacy .
  • Anti-inflammatory Activity : A series of derivatives demonstrated enhanced anti-inflammatory effects when specific substituents were introduced, indicating that further exploration of this compound could yield beneficial therapeutic agents .

Q & A

Q. How can researchers synthesize N-[(6-chloropyridin-3-yl)sulfonyl]acetamide and confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves sulfonylation of the pyridine precursor followed by acetylation. Key steps include:
  • Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to maximize yield and minimize side reactions .
  • Purification via column chromatography or recrystallization.
  • Structural confirmation using NMR (¹H/¹³C) to verify sulfonyl and acetamide groups, HPLC for purity assessment (>95%), and FT-IR to identify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹) .

Q. What are the solubility and stability profiles of This compound under experimental conditions?

  • Methodological Answer :
  • Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Pre-saturate solutions to avoid precipitation during bioassays .
  • Stability: Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/alkaline conditions. Monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction using a Bruker D8 Venture system.
  • Refine data with SHELXL (for small-molecule crystallography) to resolve bond angles, torsional strain, and intermolecular interactions.
  • Validate against computational models (e.g., Density Functional Theory (DFT) ) to reconcile experimental and theoretical geometries .

Q. How should researchers address conflicting spectroscopic data during structural analysis?

  • Methodological Answer :
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental mass spectrometry (HRMS) data with theoretical isotopic patterns.
  • Use molecular docking (e.g., AutoDock Vina) to predict conformational preferences and validate against observed data .

Q. What strategies optimize multi-step synthetic routes for This compound derivatives?

  • Methodological Answer :
  • Employ Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, time).
  • Use flow chemistry for hazardous intermediates (e.g., sulfonyl chlorides) to improve safety and scalability.
  • Monitor intermediates via LC-MS to identify bottlenecks and byproducts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Perform molecular dynamics simulations (e.g., GROMACS) to study binding kinetics with enzymes or receptors.
  • Use QSAR models to correlate structural features (e.g., sulfonyl group electronegativity) with activity.
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What functionalization strategies enhance the reactivity of This compound for derivatization?

  • Methodological Answer :
  • Explore nucleophilic substitution at the chloropyridinyl group using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Modify the acetamide moiety via hydrolysis to generate carboxylic acid intermediates for peptide coupling.
  • Characterize derivatives using X-ray photoelectron spectroscopy (XPS) to confirm bond formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[(6-chloropyridin-3-yl)sulfonyl]acetamide
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N-[(6-chloropyridin-3-yl)sulfonyl]acetamide

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